spirohexane chemical and physical properties
spirohexane chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Spirohexane
Introduction
Spirohexane, with the IUPAC name spiro[2.3]hexane, is a carbocyclic spiro compound consisting of a cyclopropane (B1198618) ring and a cyclobutane (B1203170) ring sharing a single carbon atom.[1][2] This unique structural arrangement imparts specific chemical and physical properties that are of interest in organic synthesis and materials science.[2] This guide provides a comprehensive overview of the core chemical and physical properties of spirohexane, along with generalized experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
Spirohexane is a saturated bicyclic hydrocarbon. The central spiro atom is a quaternary carbon, which is a defining feature of spiro compounds.[3]
| Identifier | Value |
| IUPAC Name | spiro[2.3]hexane[1] |
| CAS Number | 157-45-9[1][4][5] |
| Molecular Formula | C₆H₁₀[1][2][4][5] |
| SMILES | C1CC2(C1)CC2[1][2] |
| InChI | InChI=1S/C6H10/c1-2-6(3-1)4-5-6/h1-5H2[1][2] |
| InChIKey | FYGUBWKMMCWIKB-UHFFFAOYSA-N[1][4] |
Physical Properties
The physical properties of spirohexane are summarized in the table below. These properties are crucial for its handling, purification, and use in various applications.
| Property | Value |
| Molecular Weight | 82.14 g/mol [1][2][4] |
| Boiling Point | ~355 K (82 °C)[2] |
| Melting Point | ~221 K (-52 °C)[2] |
| Density | ~0.66 g/mL at 20 °C[2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)[2] |
| Topological Polar Surface Area | 0 Ų[1] |
Chemical Properties and Reactivity
Spirohexane exhibits reactivity typical of saturated hydrocarbons, though its strained ring system can influence its chemical behavior.
| Property | Description |
| Reactivity | Generally low reactivity, characteristic of alkanes. Can undergo combustion, halogenation, and oxidation reactions under specific conditions.[2] |
| Oxidation | Can be oxidized to form ketones or alcohols.[2] |
| Thermal Rearrangements | May undergo unimolecular rearrangements at elevated temperatures to yield different bicyclic or tricyclic products.[2] |
| Substitution Reactions | Can react with halogens or other electrophiles. The mechanism often involves nucleophilic attack at the spiro atom or adjacent carbons.[2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of spirohexane.
| Spectroscopic Technique | Key Features |
| ¹³C NMR | Spectral data is available in public databases.[1] |
| ¹H NMR | The proton NMR spectrum would show complex splitting patterns due to the different chemical environments of the protons in the cyclopropane and cyclobutane rings. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic C-H stretching vibrations for alkanes in the 2850-2960 cm⁻¹ region.[6] The strained ring structure may also give rise to specific vibrational modes. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (82.14).[7] Fragmentation patterns would be indicative of the bicyclic structure. |
Experimental Protocols
The following sections describe generalized experimental protocols for determining the key physical and chemical properties of spirohexane.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.
Caption: Workflow for Boiling Point Determination.
Methodology:
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Apparatus Setup: A distillation apparatus is assembled with the spirohexane sample in the distillation flask, equipped with a thermometer to measure the vapor temperature.
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Heating: The sample is gently heated.
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Data Collection: The temperature is recorded when the first drop of distillate is collected in the receiving flask. The temperature is continuously monitored, and the range over which the majority of the liquid distills is recorded as the boiling point range.
Spectroscopic Analysis Workflow
The general workflow for analyzing a chemical sample like spirohexane using spectroscopic methods is outlined below.
Caption: General Spectroscopic Analysis Workflow.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of spirohexane is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube.
-
The tube is inserted into the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms.[8]
-
-
Infrared (IR) Spectroscopy:
-
A thin film of liquid spirohexane is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are mounted in the IR spectrometer.
-
The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber to identify functional groups and bond types.[9]
-
-
Mass Spectrometry (MS):
-
A small amount of the sample is introduced into the mass spectrometer.
-
The molecules are ionized, typically by an electron beam, forming a molecular ion and various fragment ions.[10][11]
-
These ions are separated based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion, generating a mass spectrum which reveals the molecular weight and fragmentation pattern.[12]
-
Synthesis of Spiro Compounds
While a specific, detailed protocol for the synthesis of spirohexane was not found in the initial search, a general approach for synthesizing spiro compounds involves the dialkylation of an activated carbon center.[2] For instance, reacting a dihalide like 1,3-dihalopropane with a suitable nucleophile can form the spiro structure.[2] Another method involves cyclopropanation reactions.[2]
Caption: Generalized Synthesis Pathway for Spiro Compounds.
This guide provides a foundational understanding of the chemical and physical properties of spirohexane for scientific and research applications. For more detailed experimental procedures and advanced applications, consulting specialized literature is recommended.
References
- 1. Spirohexane | C6H10 | CID 135974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Spirohexane (EVT-13872292) | 157-45-9 [evitachem.com]
- 3. Spiro compound - Wikipedia [en.wikipedia.org]
- 4. Spirohexane [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. gacbe.ac.in [gacbe.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. m.youtube.com [m.youtube.com]
